6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one
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Overview
Description
6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-bromo-1-(4-methoxyphenyl)ethanone and thiophenol under basic conditions.
Introduction of Methoxy Groups: Methoxylation reactions can be performed using methanol and a suitable catalyst to introduce methoxy groups at specific positions on the benzothiophene ring.
Phenoxy Group Attachment: The phenoxy groups can be introduced through nucleophilic substitution reactions using 4-methoxyphenol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or substituted aromatic compounds.
Scientific Research Applications
6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and phenoxy groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one: Lacks the phenoxy group, which may alter its chemical and biological properties.
3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one: Lacks the methoxy group at position 6, potentially affecting its reactivity and interactions.
6-methoxy-3-(4-methoxyphenoxy)-1H-1-benzothiophen-1-one: Lacks the phenyl group at position 2, which can influence its overall stability and function.
Uniqueness
The unique combination of methoxy and phenoxy groups in 6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one contributes to its distinct chemical properties and potential applications. These functional groups can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
6-methoxy-3-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5S/c1-25-16-6-4-15(5-7-16)23-22(28-18-10-8-17(26-2)9-11-18)20-13-12-19(27-3)14-21(20)29(23)24/h4-14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCCCBWXZQOBLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OC)OC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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